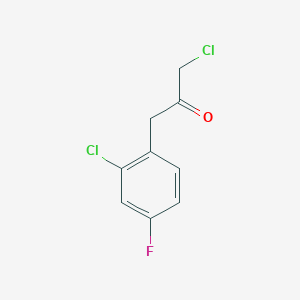

1-Chloro-3-(2-chloro-4-fluorophenyl)propan-2-one

Descripción

Propiedades

IUPAC Name |

1-chloro-3-(2-chloro-4-fluorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2FO/c10-5-8(13)3-6-1-2-7(12)4-9(6)11/h1-2,4H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMPUMFLGKBNFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Chloro-3-(2-chloro-4-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-fluorobenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

1-Chloro-3-(2-chloro-4-fluorophenyl)propan-2-one undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro groups can be replaced by other nucleophiles such as amines or thiols.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives such as amines or thiols.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of carboxylic acids or other oxidized products.

Aplicaciones Científicas De Investigación

1-Chloro-3-(2-chloro-4-fluorophenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-chloro-3-(2-chloro-4-fluorophenyl)propan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other organic compounds. This reactivity is influenced by the presence of the chloro and fluoro substituents, which can affect the compound’s electronic properties and reactivity.

Comparación Con Compuestos Similares

Structural Analogs and Key Properties

The table below compares the target compound with structurally related halogenated propan-2-one derivatives:

Key Observations:

- Halogen Effects : The presence of fluorine at the 4-position (in the target compound) enhances electronegativity and metabolic stability compared to dichloro analogs (e.g., 1-chloro-3-(2,4-dichlorophenyl)propan-2-one) .

- Positional Isomerism : Moving the chlorine from the α-carbon (propan-2-one backbone) to the β-carbon (as in 1-chloro-1-(4-fluorophenyl)propan-2-one) reduces reactivity due to steric hindrance, limiting its utility in substitution reactions .

- Aromatic Substituents : Bulkier groups like naphthyl (in 1-chloro-3-(naphthalen-1-yl)propan-2-one) improve ligand-receptor interactions, as evidenced by its high docking scores against EGFR and estrogen receptors .

Actividad Biológica

1-Chloro-3-(2-chloro-4-fluorophenyl)propan-2-one is an organic compound with significant relevance in medicinal chemistry and agrochemical applications. Its structure features a chloro and a fluorinated phenyl group, which contribute to its biological activity. This article delves into the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C11H10Cl2F O

- Molecular Weight : 241.11 g/mol

- Structure : The compound contains a propan-2-one backbone substituted with chlorine and fluorine atoms, which affect its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily due to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which may lead to therapeutic effects in diseases such as cancer and infections.

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation, although further research is necessary to elucidate its efficacy and safety in clinical settings.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

Anticancer Studies

Research published in recent years has explored the anticancer potential of this compound. In cell line assays, it demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds containing similar structural motifs. This comparison highlights differences in biological activity influenced by the position and type of substituents on the phenyl ring.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Chloro-3-(4-fluorophenyl)propan-2-one | Fluorine at para position | Moderate anticancer activity |

| 1-Chloro-3-(3,4-difluorophenyl)propan-2-one | Two fluorines at meta positions | Stronger enzyme inhibition |

| 1-(2-Chloro-4-fluorophenyl)propan-2-one | Different substitution pattern | Enhanced antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chloro-3-(2-chloro-4-fluorophenyl)propan-2-one, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 2-chloro-4-fluorobenzene and 3-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include maintaining anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent side reactions. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves recrystallization or column chromatography .

- Optimization : Adjusting molar ratios of reactants (e.g., 1:1.2 for aromatic substrate to acyl chloride) and controlling temperature (0–5°C during acylation) improve yields. Post-reaction quenching with ice-water minimizes byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., chloro and fluorophenyl groups) and confirms backbone structure.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₉H₆Cl₂FO, expected m/z 232.98).

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ confirm the ketone moiety, while C-Cl and C-F stretches appear at 550–750 cm⁻¹ and 1000–1100 cm⁻¹, respectively .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and melting point analysis ensure >95% purity .

Q. What are the compound’s key physicochemical properties relevant to experimental design?

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water. Solvent choice impacts reaction kinetics (e.g., DMSO enhances nucleophilic substitution rates) .

- Stability : Degrades under prolonged UV exposure; storage in amber vials at 4°C in desiccated environments is recommended .

Advanced Research Questions

Q. How does the electronic environment of the fluorophenyl group influence reactivity in substitution reactions?

- Mechanistic Insight : The electron-withdrawing fluorine atom activates the aromatic ring for electrophilic substitution but deactivates specific positions. Density Functional Theory (DFT) calculations predict preferential reactivity at the para position relative to chlorine. Experimental validation involves competitive reactions with nucleophiles (e.g., NaN₃) under controlled pH .

- Case Study : Substitution with thiourea in ethanol (reflux, 12 h) yields 3-(2-chloro-4-fluorophenyl)-2-thioureido-propan-2-one, confirmed via single-crystal X-ray diffraction .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Data Reconciliation : Conflicting results (e.g., antimicrobial vs. inactive) may arise from assay conditions (e.g., bacterial strain variability, concentration thresholds). Standardized protocols (CLSI guidelines) and dose-response curves (IC₅₀ calculations) are critical. Meta-analyses of PubChem BioAssay data (AID 1259401) suggest activity is pH-dependent .

- Validation : Reproduce assays with pure enantiomers (if chiral) and use positive/negative controls (e.g., ciprofloxacin for antimicrobial tests) .

Q. What computational tools are effective in predicting the compound’s interactions with biological targets?

- In Silico Methods :

- Molecular Docking (AutoDock Vina) : Predicts binding affinity to cytochrome P450 enzymes (e.g., CYP3A4) with RMSD <2.0 Å.

- Pharmacophore Modeling (MOE) : Identifies critical interactions (e.g., hydrogen bonding with ketone oxygen).

- Experimental Cross-Check : Validate predictions via enzyme inhibition assays (e.g., fluorometric CYP450 screening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.